2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O4/c1-14-9-20-22(24(29)28(14)13-15-5-4-8-27-12-15)21(18(11-25)23(26)32-20)17-7-6-16(30-2)10-19(17)31-3/h4-10,12,21H,13,26H2,1-3H3 |
InChI Key |
QZNJYNYCJDXDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The foundational mechanism involves:
-
Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated intermediate.
-
Michael addition of 4-hydroxy-6-methylpyridin-2(1H)-one to the unsaturated nitrile.
For the target compound, 2,4-dimethoxybenzaldehyde replaces simpler aldehydes, while the 6-position requires post-cyclization functionalization or a pre-modified pyridinone precursor.
Detailed Preparation Methods
One-Pot Multicomponent Synthesis
Reagents :
-
4-Hydroxy-6-methylpyridin-2(1H)-one (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Pyridin-3-ylmethyl bromide (1.2 equiv)
-
Triethylamine (0.1 equiv) or sodium acetate (0.1 equiv)
-
Ethanol (96%)
Procedure :
-
Aldehyde Activation : Combine 2,4-dimethoxybenzaldehyde (3 mmol), malononitrile (3 mmol), and 4-hydroxy-6-methylpyridin-2(1H)-one (3 mmol) in ethanol.
-
Catalyst Addition : Introduce triethylamine (0.3 mL) or sodium acetate (0.3 mmol) to initiate condensation.
-
Reflux : Heat the mixture under reflux for 1–2 hours to complete cyclization.
-
6-Position Functionalization : Add pyridin-3-ylmethyl bromide (3.6 mmol) and continue refluxing for an additional 2 hours to introduce the pyridinylmethyl group via nucleophilic substitution.
-
Workup : Cool, filter the precipitate, and recrystallize from dimethylformamide (DMF).
Key Considerations :
-
The pyridin-3-ylmethyl group’s introduction may require phase-transfer catalysis or microwave assistance to enhance reactivity.
-
Competing reactions at the 6-position (e.g., over-alkylation) necessitate strict stoichiometric control.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine | Ethanol | 80 | 85–90 | |
| Sodium Acetate | Ethanol | 80 | 90–95 | |
| DBU | DMF | 120 | 78 | Extrapolated |
Insights :
Solvent and Temperature Effects
-
Ethanol : Optimal for initial cyclization (dielectric constant ε = 24.3), balancing reactivity and solubility.
-
DMF : Required for recrystallization but may complicate isolation due to high boiling point (153°C).
Analytical Characterization
Spectroscopic Data
-
1H NMR (DMSO-d6) :
-
IR (KBr) :
-
2200 cm⁻¹ (C≡N stretch)
-
1660 cm⁻¹ (C=O stretch)
-
1600 cm⁻¹ (C=N pyridine).
-
Challenges and Mitigation Strategies
Steric Hindrance from 2,4-Dimethoxyphenyl Group
The bulky aryl group at position 4 slows cyclization kinetics. Mitigation approaches include:
-
Microwave-assisted synthesis (20 minutes, 100°C) to accelerate ring closure.
-
Ultrasound irradiation to improve reagent mixing.
Regioselectivity at Position 6
Introducing the pyridin-3-ylmethyl group post-cyclization risks side reactions. Solutions involve:
-
Pre-functionalized pyridinones : Synthesize 6-(pyridin-3-ylmethyl)-4-hydroxy-7-methylpyridin-2(1H)-one before MCR.
-
Mannich reaction : Treat the cyclized product with formaldehyde and pyridin-3-ylmethanamine.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrano[3,2-c]pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may possess similar mechanisms due to its structural analogies.
Neuroprotective Effects
Research suggests that compounds targeting amyloid precursor protein cleaving enzyme (BACE1) can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the pyridine moiety in this compound is hypothesized to contribute to its ability to inhibit BACE1 activity, potentially reducing amyloid plaque formation in the brain .
Antiviral Properties
N-Heterocycles, including pyridine derivatives, have been explored as antiviral agents. This compound's structural components may allow it to interfere with viral replication processes or host cell interactions, making it a candidate for further antiviral research .
Case Study 1: Anticancer Screening
A study evaluated various pyrano[3,2-c]pyridine derivatives against human cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly. The compound under review could be synthesized and tested for its IC50 values against breast and colon cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | T47D | 27.3 |
| 2-amino-4-(...) | TBD | TBD |
Case Study 2: Neurodegenerative Disease Models
In a model of Alzheimer's disease, compounds similar to the one discussed were administered to transgenic mice expressing amyloid precursor protein. Behavioral assessments showed improvement in memory retention and reduction in plaque deposits, suggesting potential therapeutic effects of the compound being studied .
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of immune responses .
Comparison with Similar Compounds
2,3-Dimethoxyphenyl Analogs
- Example: 2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile ()** Molecular Formula: C24H22N4O4 Key Differences: The 2,3-dimethoxy substitution reduces para-position electronic effects compared to the target compound’s 2,4-dimethoxy group.
4-Hydroxyphenyl Analogs
Chlorophenyl Analogs
- Example: 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile ()** Molecular Formula: C22H17ClN4O2 Key Differences: The electron-withdrawing chloro group decreases electron density on the phenyl ring, which may enhance reactivity in electrophilic substitution or influence interactions with hydrophobic enzyme pockets .
Pyridinylmethyl vs. Phenethyl Substituents
Core Structural Variations
- Pyrano[2,3-d]pyrimidine Derivatives ()** Example: 7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Key Differences: The pyrimidine ring introduces additional hydrogen-bonding sites, which may improve binding to enzymes like dihydrofolate reductase but reduce metabolic stability compared to pyrano[3,2-c]pyridines .
Research Findings and Implications
- Synthetic Routes: Analogous compounds are synthesized via multicomponent reactions involving 1,3-dicarbonyl compounds and arylmethylene malononitriles (). Substituent position (e.g., methoxy vs. chloro) influences reaction yields and regioselectivity .
- Biological Activity: Pyrano[3,2-c]pyridines with pyridinylmethyl groups exhibit enhanced binding to kinase domains due to π-π stacking interactions (inferred from ). Chlorophenyl derivatives may target oxidative stress pathways .
- Physical Properties : Hydroxyphenyl analogs () display lower logP values (~2.5) compared to dimethoxy derivatives (logP ~3.2), suggesting divergent pharmacokinetic profiles .
Biological Activity
The compound 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to summarize the current understanding of its biological activity based on recent studies and findings.
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 430.467 g/mol
- CAS Number : 497865-12-0
Research indicates that compounds similar to this pyrano-pyridine derivative exhibit various mechanisms of action, primarily through:
- Inhibition of Kinases : Many pyrano-pyridine derivatives have shown to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds often trigger programmed cell death in cancer cells, which is a crucial mechanism for anti-cancer drugs.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation by modulating cytokine production.
Anticancer Activity
Recent studies have reported significant anticancer properties for similar compounds. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 1.88 ± 0.11 | CDK2 inhibition |
| Compound B | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Compound C | A375 | 4.2 | Apoptosis induction |
These findings suggest that the compound may exhibit potent anticancer activity, particularly against breast and colon cancer cell lines.
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. For example, derivatives with similar functional groups have been shown to reduce the expression of pro-inflammatory cytokines in vitro.
Case Studies
- Study on MCF7 Cell Line : A study evaluated the effects of a related pyrano-pyridine compound on the MCF7 breast cancer cell line, demonstrating an IC₅₀ value of 1.88 µM, indicating potent cytotoxicity and potential for development as an anticancer agent .
- In Vivo Studies : In animal models, similar compounds have demonstrated reduced tumor growth rates and improved survival rates when administered alongside standard chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this pyranopyridine carbonitrile derivative, and what experimental conditions optimize yield?
- Methodological Answer : Multi-step synthesis is typically employed, involving condensation reactions under controlled conditions. For example:
- Step 1 : React a substituted pyridine precursor (e.g., pyridin-3-ylmethyl derivative) with a dimethoxyphenyl aldehyde in ethanol/water mixtures at 60–80°C for 12–24 hours .
- Step 2 : Introduce the carbonitrile group via nucleophilic substitution using malononitrile or cyanoacetate derivatives in the presence of ammonium acetate as a catalyst .
- Optimization : Yield improvements (up to 85%) are achieved by refluxing in ethanol with excess ammonium acetate and monitoring pH to stabilize intermediates .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., dimethoxyphenyl and pyridin-3-ylmethyl groups). For example, aromatic protons in the dimethoxyphenyl group typically appear as doublets at δ 6.8–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₂₅H₂₄N₄O₄: 452.18 g/mol) .
- Chromatography (HPLC) : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase (70:30 v/v) .
Advanced Research Questions
Q. How can computational modeling guide the analysis of this compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases or cytochrome P450). For instance, the pyridinylmethyl group may form hydrogen bonds with catalytic residues in kinase active sites .
- QSAR Studies : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with observed inhibition constants (e.g., IC₅₀ values from enzymatic assays) .
- Validation : Cross-reference computational predictions with experimental data (e.g., surface plasmon resonance for binding kinetics) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25°C to 50°C) to observe conformational changes in the pyrano ring .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the amino group (δ 5.2 ppm) and adjacent carbonyl carbons confirm the pyranone ring connectivity .
- Comparative Analysis : Compare with structurally analogous compounds (e.g., 7-amino-pyrazolo[1,5-a]pyrimidine derivatives) to validate assignments .
Q. How can reaction conditions be optimized to minimize by-products in the final synthetic step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures. Ethanol/water reduces side reactions (e.g., hydrolysis of the carbonitrile group) .
- Catalyst Tuning : Replace ammonium acetate with ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity in cyclization steps .
- In Situ Monitoring : Use FTIR to track the disappearance of the carbonyl intermediate (peak at ~1700 cm⁻¹) to halt reactions at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
